molecular formula C6H4O3S B14645656 4-Oxo-4H-thiopyran-3-carboxylic acid CAS No. 51727-22-1

4-Oxo-4H-thiopyran-3-carboxylic acid

Cat. No.: B14645656
CAS No.: 51727-22-1
M. Wt: 156.16 g/mol
InChI Key: FDBYUDNDABZDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4H-thiopyran-3-carboxylic acid (Molecular Formula: C6H4O3S) is a chemical building block based on the thiopyranone scaffold, which is of significant interest in medicinal and materials chemistry. Thiopyranone derivatives, including various thiopyran-2-ones and thiopyran-4-ones, are recognized as valuable precursors in the development of therapeutic agents . Research into related structures has identified activities such as monoamine oxidase inhibition and potential applications in the treatment of viral infections . As a synthetic intermediate, this compound can be utilized to access a wide range of fused and substituted heterocyclic systems. Its core structure, featuring a carboxylic acid functional group, allows for further synthetic modifications, including the preparation of ester derivatives like methyl 4-oxothiopyran-3-carboxylate (CAS 61306-81-8) . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51727-22-1

Molecular Formula

C6H4O3S

Molecular Weight

156.16 g/mol

IUPAC Name

4-oxothiopyran-3-carboxylic acid

InChI

InChI=1S/C6H4O3S/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9)

InChI Key

FDBYUDNDABZDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C(C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-thiopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-thiopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

4-Oxo-4H-thiopyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4H-thiopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the activity of the target enzyme. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Ring Systems

The thiopyran ring in 4-oxo-4H-thiopyran-3-carboxylic acid distinguishes it from oxygen-containing analogs like 4-oxo-4H-1-benzopyran-3-carboxaldehyde (benzopyran with a fused benzene ring) and nitrogen-containing derivatives such as 4-oxo-1,4-dihydroquinoline-3-carboxamide (quinoline core). Key differences include:

  • Lipophilicity : The thiopyran ring may improve membrane permeability compared to benzopyrans, affecting bioavailability .
Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Functional Groups Notable Features
This compound Thiopyran (S) 4-oxo, 3-carboxylic acid High electron density at C3
4-Oxo-4H-1-benzopyran-3-carboxaldehyde Benzopyran (O) 4-oxo, 3-carboxaldehyde Fused benzene ring; antifungal
4-Oxo-1,4-dihydroquinoline-3-carboxamide Quinoline (N) 4-oxo, 3-carboxamide Anticancer potential
4-Oxo-4H-pyran-2,6-dicarboxylic acid Pyran (O) 4-oxo, 2,6-dicarboxylic acid High solubility in polar solvents

Reactivity and Functionalization

  • Carboxylic Acid Group : The 3-carboxylic acid in the thiopyran derivative can form salts, esters, or amides, analogous to 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ().
  • Nitrile Analogs : 4-Oxo-4H-1-benzopyran-3-carbonitrile undergoes nucleophilic additions (e.g., aza-Michael reactions) at the nitrile group, a reactivity less accessible in the carboxylic acid derivative .
  • Radical Reactions : Thiopyran’s sulfur atom may stabilize radicals, enabling unique pathways compared to benzopyrans .

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